molecular formula C9H8BrNO2 B1332836 3-Bromo-5-ethoxy-4-hydroxybenzonitrile CAS No. 330462-57-2

3-Bromo-5-ethoxy-4-hydroxybenzonitrile

Cat. No. B1332836
M. Wt: 242.07 g/mol
InChI Key: LJCGZWYWRSRSMU-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a halogenated aromatic nitrile compound. While the specific compound is not directly studied in the provided papers, related compounds such as 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) have been investigated for their environmental impact, phototransformation, and biotransformation under various conditions . These studies provide insights into the behavior of brominated benzonitriles in different environments, which could be extrapolated to understand the properties and reactions of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile.

Synthesis Analysis

The synthesis of related brominated benzonitrile compounds often involves halodeboronation reactions, as seen in the synthesis of 2-bromo-3-fluorobenzonitrile . Another method includes a multi-step synthesis involving Sonogashira coupling, as demonstrated in the preparation of a precursor for PET radioligand . These methods could potentially be adapted for the synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile by altering the starting materials and reaction conditions to introduce the ethoxy and hydroxy groups at the appropriate positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of brominated benzonitriles can be complex, with the potential for various interactions. For instance, a study on the molecular recognition of a bromo derivative of dihydroxybenzoic acid with N-donor compounds revealed intricate hydrogen bonding patterns and supramolecular assemblies . These findings suggest that 3-Bromo-5-ethoxy-4-hydroxybenzonitrile could also form diverse molecular interactions due to the presence of the bromo, ethoxy, and hydroxy functional groups.

Chemical Reactions Analysis

Brominated benzonitriles can undergo various chemical reactions, including reductive debromination and further transformation to phenol and carbon dioxide under anaerobic conditions . Phototransformation studies of bromoxynil have shown the generation of debrominated products upon exposure to UV light, indicating that similar photoreactive behavior might be expected for 3-Bromo-5-ethoxy-4-hydroxybenzonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzonitriles like bromoxynil include stability under certain environmental conditions and reactivity leading to the release of bromide ions during degradation . The phototransformation of bromoxynil in aquatic environments suggests that similar compounds could have significant environmental impacts, particularly in terms of their persistence and transformation products . The introduction of an ethoxy group in 3-Bromo-5-ethoxy-4-hydroxybenzonitrile could influence its solubility and reactivity, potentially altering its environmental fate compared to other brominated benzonitriles.

Scientific Research Applications

Herbicide Resistance and Environmental Degradation

3-Bromo-5-ethoxy-4-hydroxybenzonitrile, related to bromoxynil (a herbicide), has been studied for its potential in conferring herbicide resistance in transgenic plants. A gene encoding a specific nitrilase was introduced into plants, enabling them to resist high levels of bromoxynil, a photosystem II inhibitor in plants (Stalker, McBride, & Malyj, 1988). Furthermore, the environmental degradation of bromoxynil under various conditions, such as denitrifying, Fe(III)-reducing, and methanogenic conditions, has been investigated, showing its depletion in specific environments (Knight, Berman, & Häggblom, 2003).

Crystal Structure and Photodegradation

Studies on crystal structure have been conducted, revealing chain-like arrangements and two-dimensional isostructurality in compounds like 3,5-dihalo-4-hydroxybenzonitriles, which are closely related to 3-Bromo-5-ethoxy-4-hydroxybenzonitrile (Britton, 2006). Photodegradation of bromoxynil has also been a subject of research, examining factors like the presence of carbonates and their influence on degradation rates (Kochany, 1992).

Influence on Plant Metabolism and Cell Death

The effects of bromoxynil on the bioenergetics of plant mitochondria have been explored, showing that it can inhibit certain types of plant respiration and act as an inhibitor of the dicarboxylate carrier (Zottini, Scoccianti, & Zannoni, 1994). It has also been used as a tool in basic botany to induce rapid cell death, with its primary effect speculated to be the acidification of the cytosol (Morimoto & Shimmen, 2008).

Safety And Hazards

The compound is toxic . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

3-bromo-5-ethoxy-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCGZWYWRSRSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366319
Record name 3-bromo-5-ethoxy-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethoxy-4-hydroxybenzonitrile

CAS RN

330462-57-2
Record name 3-bromo-5-ethoxy-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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